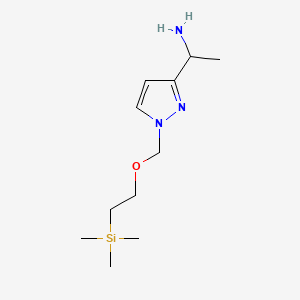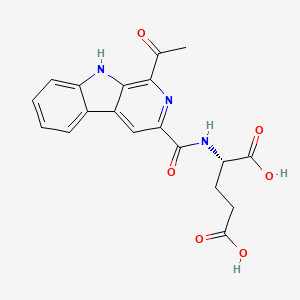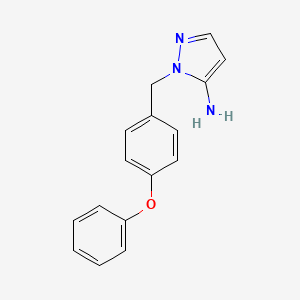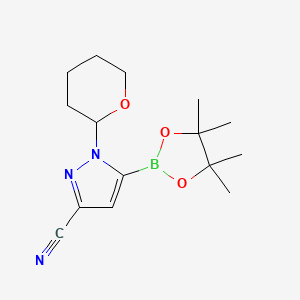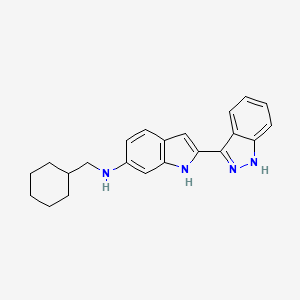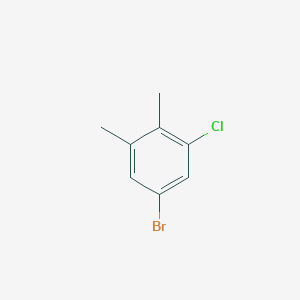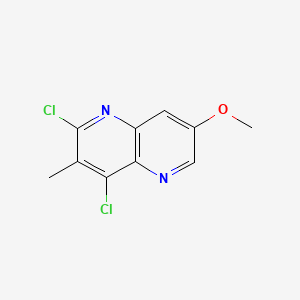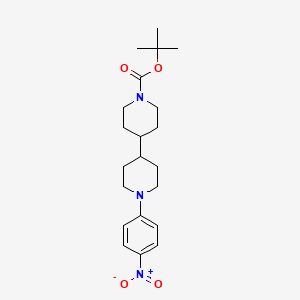![molecular formula C7H10BrN3 B13927367 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine ring system play crucial roles in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrimidine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]thiazine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]oxazine
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both a bromine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4-5,9H,2-3H2,1H3 |
Clave InChI |
UVCFDENIQJSKHK-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=NN2CCN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)


